(E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide is an organic compound belonging to the class of cinnamamides. It is characterized by a trans (E) configuration around the central double bond, a cyano group at the alpha position, and a 2,3-dichlorophenyl substituent at the beta position of the acrylamide moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. []
While the provided abstracts do not specifically detail the synthesis of (E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide, its structure suggests it can be synthesized through a Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde, specifically 2,3-dichlorobenzaldehyde, with a compound containing an active methylene group, in this case, 2-cyanoacetamide. The reaction is typically carried out in the presence of a base catalyst. []
The mechanism of action for (E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide is not explicitly described in the provided abstracts. Research on similar chalcone derivatives suggests potential mechanisms might involve interactions with specific enzymes or receptors, leading to downstream effects. Further studies are needed to elucidate its precise mechanism of action. []
(E)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide has been identified as a potential novel β2/3 subunit-selective GABAAR modulator with promising anticonvulsant activity. In preclinical studies, it exhibited superior potency and efficacy compared to existing modulators like valerenic acid and loreclezole in mitigating pentylenetetrazole-induced seizures. []
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7